(9Z)-Canthaxanthin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C40H52O2 |
|---|---|
Molecular Weight |
564.8 g/mol |
IUPAC Name |
2,4,4-trimethyl-3-[(1E,3Z,5E,7E,9E,11E,13E,15Z,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C40H52O2/c1-29(17-13-19-31(3)21-23-35-33(5)37(41)25-27-39(35,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-36-34(6)38(42)26-28-40(36,9)10/h11-24H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19-,32-20- |
InChI Key |
FDSDTBUPSURDBL-QGLVDCRNSA-N |
SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C |
Isomeric SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C\C=C\C(=C\C=C\C=C(\C=C\C=C(/C=C/C2=C(C(=O)CCC2(C)C)C)\C)/C)\C)/C |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C |
Synonyms |
(9Z)‐β,β‐Carotene‐4,4’‐dione; |
Origin of Product |
United States |
Occurrence and Isolation of 9z Canthaxanthin
Natural Biological Sources
Animal Systems
Avian Species
Canthaxanthin (B1668269) contributes significantly to the coloration of many bird species, imparting vibrant red and orange hues. It is particularly prevalent in birds with red-feathered plumage, such as flamingos, crested ibis, and cardinals amerigoscientific.com. Flamingos, for instance, are known to produce crop milk that contains canthaxanthin, aiding in the pigmentation of their young wikipedia.org. In the context of poultry farming, canthaxanthin is utilized to enhance the coloration of egg yolks and poultry skin, meeting consumer preferences for visually appealing products amerigoscientific.comdsm-firmenich.comresearchgate.neteuropa.eu. Studies have also identified canthaxanthin in the tissues of vulture nestlings, with concentrations correlating directly with dietary intake researchgate.net. While the primary focus in avian species is often on the general presence and pigmentation role of canthaxanthin, research into the specific isomers like (9Z)-canthaxanthin in these organisms is less prevalent, with Dietzia species (bacteria) being noted as sources of this particular isomer semanticscholar.orgresearchgate.netresearchgate.net.
Table 1: Occurrence of Canthaxanthin in Avian Species
| Organism Type | Specific Species/Group | Reported Presence/Role | Citation(s) |
| Birds | Flamingos | Feather pigmentation; component of crop milk | wikipedia.orgfefana.org |
| Birds | Crested Ibis | Feather pigmentation | amerigoscientific.com |
| Birds | Cardinals | Feather pigmentation | amerigoscientific.com |
| Birds | Ornamental birds (e.g., Scarlet Ibis) | Feather pigmentation | fefana.org |
| Birds | Poultry (chickens) | Pigmentation of egg yolk and skin | amerigoscientific.comdsm-firmenich.comresearchgate.neteuropa.eu |
| Birds | Red-legged partridges (Alectoris rufa) | Non-feathered parts; canthaxanthin can interfere with yellow carotenoid uptake and reduce astaxanthin (B1665798) levels. | nih.gov |
| Birds | Vultures (Cinereous, Griffon, Egyptian) | Found in nestlings; concentration proportional to dietary intake | researchgate.net |
Aquatic Organisms
In aquatic environments, canthaxanthin is a widely found carotenoid, present in various organisms from microorganisms to fish. It is a significant pigment in crustaceans, contributing to their coloration wikipedia.orgnih.gov. Many fish species, including carp (B13450389), golden grey mullet, seabream, and trush wrasse, bioaccumulate canthaxanthin, which influences their flesh color amerigoscientific.comwikipedia.org. In aquaculture, canthaxanthin is a common feed additive used to enhance the pigmentation of farmed fish like salmon, trout, and red sea bream amerigoscientific.comwikipedia.org. Marine invertebrates such as sea cucumbers and sponges also contain canthaxanthin and related ketocarotenoids nih.govresearchgate.net. Microalgae, particularly Chlorella zofingiensis, and certain bacteria, such as Paracoccus carotinifaciens and Dietzia species, serve as natural sources for canthaxanthin, including the specific (9Z)-isomer which has been isolated from Dietzia species semanticscholar.orgresearchgate.netresearchgate.netnih.govvjs.ac.vnvjs.ac.vnresearchgate.net. Brine shrimp (Artemia salina) are another notable source, known for accumulating canthaxanthin that imparts color to salt lakes dsm-firmenich.com.
Table 2: Occurrence of Canthaxanthin in Aquatic Organisms
| Organism Type | Specific Species/Group | Reported Presence/Role | Citation(s) |
| Crustaceans | Brine shrimp (Artemia salina) | Accumulates pigment; imparts pink color to salt | dsm-firmenich.com |
| Crustaceans | General Crustaceans | Presence of canthaxanthin | wikipedia.orgnih.gov |
| Fish | Carp | Bioaccumulation; pigmentation | amerigoscientific.comwikipedia.org |
| Fish | Golden Grey Mullet | Bioaccumulation; pigmentation | amerigoscientific.comwikipedia.org |
| Fish | Seabream | Bioaccumulation; pigmentation | amerigoscientific.comwikipedia.org |
| Fish | Trush Wrasse | Bioaccumulation | wikipedia.org |
| Fish | Salmon (farm-raised) | Used in feed for pigmentation | amerigoscientific.comwikipedia.org |
| Fish | Trout (farm-raised) | Used in feed for pigmentation | amerigoscientific.comwikipedia.org |
| Fish | Red Sea Bream | Used in feed for pigmentation | wikipedia.org |
| Fish | Coral Trout (Plectropomus leopardus) | Presence of ketocarotenoids | researchgate.net |
| Fish | Wild Trout (Salmo trutta) | Presence of canthaxanthin | biotechnologia-journal.org |
| Echinoderms | Sea Cucumbers (Cucumaria japonica, Plesiocolochirus minutus) | Presence in gonads; isolation of related compounds and canthaxanthin | nih.govresearchgate.net |
| Sponges | Marine Sponge (Phorbas topsenti) | Presence of ketocarotenoids | researchgate.net |
| Algae | Microalgae (Chlorella zofingiensis) | Source of canthaxanthin | nih.govnih.gov |
| Bacteria | Paracoccus carotinifaciens | Source of canthaxanthin | vjs.ac.vnvjs.ac.vnresearchgate.net |
| Bacteria | Dietzia sp. | Source of this compound | semanticscholar.orgresearchgate.netresearchgate.net |
| Bacteria | Dietzia natronolimnaea | Source of this compound | researchgate.net |
Methodologies for Isolation and Enrichment from Natural Matrices
The extraction and purification of canthaxanthin from natural sources involve several key steps, often tailored to the specific matrix. Generally, this begins with the extraction of carotenoids from the biomass using organic solvents, sometimes following a saponification step to break down lipids and release the pigments nih.govvjs.ac.vn. For instance, the isolation of canthaxanthin from microalgae like Chlorella zofingiensis has been successfully achieved using High-Speed Counter-Current Chromatography (HSCCC) with a solvent system of n-hexane-ethanol-water, yielding high purity canthaxanthin nih.gov.
Table 3: Methodologies for Isolation and Enrichment of Canthaxanthin
| Natural Source | Extraction Method/Solvent | Purification Technique | Purity/Yield Achieved | Specific Isomer Mentioned | Citation(s) |
| Microalgae (Chlorella zofingiensis) | Organic solvents (after saponification) | High-Speed Counter-Current Chromatography (HSCCC) | 98.7% purity, 92.3% recovery | Not specified for (9Z) | nih.gov |
| Bacteria (Paracoccus carotinifaciens) | Ultrasound extraction with ethanol/glycerol monostearate | Saponification, fat removal, fast/slow column chromatography, crystallization (urea) | 98% purity, 55.5% overall efficiency | Not specified for (9Z) | vjs.ac.vnvjs.ac.vnresearchgate.net |
| Soil Bacteria (Dietzia sp.) | Not specified (isolation from culture) | HPLC, LC-MS | Identification of all-trans and 9-cis isomers | This compound | researchgate.net |
| Soil Bacteria (Dietzia sp.) | Not specified | Isolation | Isolation of this compound | This compound | semanticscholar.orgresearchgate.net |
| Soil Bacteria (Dietzia natronolimnaea) | Not specified | Isolation | Isolation of this compound | This compound | researchgate.net |
| General Carotenoids | Supercritical CO2 extraction | Not specified | Improved solubility of Z-isomers | (9Z)-β-carotene | semanticscholar.org |
| General Canthaxanthin | Electrolysis treatment | Not specified | Conversion to Z-isomers | Z-isomers | semanticscholar.org |
Biosynthesis and Metabolic Pathways of 9z Canthaxanthin
General Carotenoid Biosynthesis Pathways and Precursors
Carotenoids are a class of isoprenoids, meaning they are derived from five-carbon (C5) precursors. nih.gov In plants, algae, and many bacteria, these precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), are synthesized primarily through the plastid-localized 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govaocs.org
Following its synthesis, phytoene (B131915) undergoes a series of desaturation reactions to form lycopene (B16060). nih.govaocs.orgnih.gov This process introduces a series of conjugated double bonds, which form the chromophore responsible for the pigment's color. In the final stages leading to the precursor of canthaxanthin (B1668269), the linear lycopene molecule is cyclized at both ends by the enzyme lycopene β-cyclase, which introduces two β-ionone rings to form β-carotene. aocs.orgplos.org
Enzymatic Pathways Leading to Canthaxanthin
The direct synthesis of canthaxanthin from β-carotene is a targeted enzymatic process. It involves the oxidation of the β-ionone rings of β-carotene. nih.govmdpi.com This conversion is catalyzed by a β-carotene ketolase, which adds a ketone (oxo) group to the C4 and C4' positions of the β-carotene molecule. nih.govwikipedia.org The reaction proceeds sequentially, first producing the intermediate monoketo-carotenoid, echinenone (B51690), before the second ketone group is added to form canthaxanthin. nih.govmdpi.com
In many carotenoid-producing bacteria, the genes encoding the biosynthetic enzymes are organized into functional clusters. mdpi.comresearchgate.net A notable example is the canthaxanthin biosynthesis gene cluster found in the photosynthetic bacterium Bradyrhizobium sp. ORS278, which includes the genes crtE (GGPP synthase), crtB (phytoene synthase), crtI (phytoene desaturase), crtY (lycopene cyclase), and crtW (β-carotene ketolase). researchgate.netnih.govasm.org This organization facilitates the coordinated expression of the entire pathway. In contrast, these genes are typically not clustered in cyanobacteria, algae, fungi, or plants. mdpi.com
Table 1: Key Enzymes in Canthaxanthin Biosynthesis
| Enzyme Name | Gene Name(s) | Function | Organism/Pathway Type |
|---|---|---|---|
| β-Carotene Ketolase | CrtW, BKT, CrtO | Converts β-carotene to canthaxanthin via the intermediate echinenone. nih.govfrontiersin.orgfrontiersin.org | CrtW in bacteria; BKT/CrtO in algae. nih.govfrontiersin.orgresearchgate.net |
| Phytoene Synthase | CrtB, PSY | Catalyzes the first committed step: condensation of two GGPP molecules to form phytoene. frontiersin.orgnih.govjst.go.jp | CrtB in bacteria; PSY in plants. frontiersin.orgnih.gov |
| Phytoene Desaturase | CrtI | Converts phytoene into lycopene through multiple desaturation steps. wikipedia.orggoogle.com | Primarily bacteria and fungi. wikipedia.org |
| Lycopene β-Cyclase | CrtY, LCYB | Cyclizes lycopene to form the bicyclic β-carotene. aocs.orgoup.com | CrtY in bacteria; LCYB in plants. oup.com |
β-carotene ketolase is the definitive enzyme in canthaxanthin synthesis, responsible for the two-step ketolation of β-carotene. nih.govwikipedia.org Different gene families encode this enzyme; it is commonly known as CrtW in bacteria and BKT (or CrtO) in algae. amerigoscientific.comfrontiersin.org The enzyme oxidizes the allylic carbon at the 4-position of the β-ionone ring to a carbonyl group. nih.gov The introduction of these keto groups in conjugation with the polyene backbone is what gives canthaxanthin its characteristic red-orange color. researchgate.net The critical role of this enzyme has made its gene a primary target for metabolic engineering, with numerous studies successfully producing canthaxanthin in host organisms like E. coli, yeast, and various plants by introducing a heterologous β-carotene ketolase gene. mdpi.comfrontiersin.orgmdpi.com
Phytoene synthase, designated CrtB in bacteria and PSY in plants, catalyzes the first unique step of the carotenoid biosynthetic pathway. frontiersin.orgjst.go.jpnih.gov It dimerizes two molecules of the C20 precursor GGPP to produce the C40 hydrocarbon phytoene. frontiersin.orgnih.gov As the primary flux-controlling enzyme, its activity is a key determinant of the total amount of carotenoids synthesized in an organism. frontiersin.orgnih.govresearchgate.net The gene crtB is a conserved component of the carotenoid gene clusters found in bacteria that produce canthaxanthin. researchgate.netnih.gov
In bacteria and fungi, a single enzyme, phytoene desaturase (CrtI), typically carries out the conversion of the colorless phytoene to the deep-red lycopene. wikipedia.orggoogle.com It introduces four double bonds into the phytoene backbone. This is distinct from the pathway in plants and cyanobacteria, which utilizes a series of separate enzymes (phytoene desaturase (PDS), ζ-carotene desaturase (ZDS), and isomerases) to achieve the same conversion. wikipedia.orgoup.complos.org The bacterial crtI gene is a fundamental part of the canthaxanthin gene cluster, providing the necessary precursor, lycopene, for subsequent cyclization. researchgate.netnih.gov
The formation of β-carotene, the direct substrate for canthaxanthin synthesis, is mediated by lycopene β-cyclase (CrtY in bacteria; LCYB in plants). aocs.orgplos.org This enzyme catalyzes the formation of a β-ionone ring at each end of the linear lycopene molecule. aocs.orgplos.org Most bacterial lycopene β-cyclases are bicyclases, meaning they perform both cyclization steps to convert lycopene into the bicyclic β-carotene. frontiersin.org The crtY gene is an essential component of the bacterial canthaxanthin gene cluster, channeling the metabolic flux from lycopene toward the β-branch of the carotenoid pathway. researchgate.netnih.gov
Table 2: Research Findings in Engineered Canthaxanthin Production
| Host Organism | Genetic Modification | Key Findings | Reference |
|---|---|---|---|
| Mucor circinelloides | Integration of codon-optimized bkt gene from Haematococcus pluvialis. | Disruption of a negative regulator (crgA) increased β-carotene precursor; the engineered strain produced 576 ± 28 μg/g of canthaxanthin. | frontiersin.org |
| Saccharomyces cerevisiae | Expression of CrtW from Bradyrhizobium sp. and deletion of GAL80 gene. | Optimized strain achieved a canthaxanthin titer of 60.36 ± 1.51 mg/L in a 5 L bioreactor using sucrose (B13894) as a carbon source. | mdpi.com |
| Nostoc sp. PCC 7120 | Overexpression of a heterologous β-carotene ketolase gene from Nostoc flagelliforme. | The transgenic cyanobacterium showed a substantial increase in canthaxanthin biosynthesis. | mdpi.com |
| Tomato (Solanum lycopersicum) | Expression of the algal β-carotene ketolase gene (bkt) from Chlamydomonas reinhardtii. | Transgenic tomato lines accumulated canthaxanthin as the major ketocarotenoid. | mdpi.com |
Key Enzymes and Gene Clusters
Geranylgeranyl Pyrophosphate Synthase (CrtE)
A pivotal enzyme in the broader carotenoid synthesis pathway that leads to canthaxanthin is Geranylgeranyl Pyrophosphate Synthase, encoded by the crtE gene. plos.orgresearchgate.net This enzyme catalyzes the formation of geranylgeranyl pyrophosphate (GGPP), a C20 molecule, which serves as the direct precursor for the synthesis of phytoene, the first committed step in carotenoid biosynthesis. plos.orgnih.gov In the yeast Xanthophyllomyces dendrorhous, the synthesis of GGPP from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) involves two sequential prenyl transferase enzymes. plos.org First, farnesyl pyrophosphate (FPP) synthase produces FPP (C15), and then CrtE adds another IPP molecule to FPP to form GGPP. plos.org Overexpression of the crtE gene in X. dendrorhous has been shown to increase the total production of carotenoids, indicating its role as a potentially rate-limiting step in the pathway. plos.orgnih.gov
Isomer-Specific Biosynthetic Considerations
While the all-trans isomer of canthaxanthin is the most thermodynamically stable and commonly found form in nature, the (9Z)-cis isomer can be formed. nih.gov The formation of cis-isomers is often influenced by external factors such as light, temperature, and acidity, which can promote the isomerization from the trans- to the cis-form. nih.gov In the biosynthesis of carotenoids, the initial products can be in the cis configuration, which are then isomerized to the all-trans form by specific enzymes like cis-carotene isomerase (CrtH) or through photoisomerization. ptbioch.edu.pl The specific enzymatic control over the formation of the (9Z)-isomer of canthaxanthin is an area that warrants further detailed investigation.
Metabolic Conversions and Intermediates Involving Canthaxanthin
Canthaxanthin is biosynthesized from β-carotene through the action of a β-carotene ketolase (also known as CrtW in bacteria or BKT in algae). nih.govmdpi.comwikipedia.orgamerigoscientific.com This enzyme introduces a keto group at the 4 and 4' positions of the β-carotene molecule. nih.govwikipedia.org The reaction proceeds sequentially, with the formation of the intermediate echinenone (4-keto-β-carotene) after the first ketolation, followed by the conversion to canthaxanthin. nih.govmdpi.com
Canthaxanthin itself can be a substrate for further enzymatic reactions. The enzyme β-carotene hydroxylase (CrtZ) can convert canthaxanthin into astaxanthin (B1665798) by adding hydroxyl groups at the 3 and 3' positions. nih.govnih.gov In some organisms, canthaxanthin can also be metabolized through reduction. For example, in chickens, a portion of ingested canthaxanthin is reduced to 4-hydroxyechinenone, which can be further reduced to isozeaxanthin. researchgate.net These metabolites can also be acylated to form esters. researchgate.net
Heterologous Expression Systems for (9Z)-Canthaxanthin Production
The demand for canthaxanthin has driven the development of heterologous production systems, which offer a more sustainable and controlled alternative to chemical synthesis. nih.govmdpi.com
Microbial Cell Factories
Several microorganisms have been successfully engineered to produce canthaxanthin.
Escherichia coli : As a non-carotenogenic bacterium, E. coli is a popular host for heterologous carotenoid production. nih.govresearchgate.net By introducing the necessary carotenoid synthesis genes, including a β-carotene ketolase, E. coli can be engineered to produce canthaxanthin from the endogenous precursor farnesyl pyrophosphate (FPP). nih.govigem.org Production titers of up to 170 mg/L have been achieved in lab-scale fermentations. wikipedia.org
Mucor circinelloides : This filamentous fungus, which naturally produces β-carotene, has been engineered to synthesize canthaxanthin. nih.govfrontiersin.org Transformation with a β-carotene ketolase gene (crtW) from the marine bacterium Paracoccus sp. resulted in stable canthaxanthin-producing strains. mdpi.comsemanticscholar.org Further genetic modifications, such as disrupting negative regulators of the carotene biosynthesis pathway and overexpressing a codon-optimized β-carotene ketolase gene from Haematococcus pluvialis, have led to significantly higher yields, reaching up to 576 µg/g. nih.govfrontiersin.org
Paracoccus carotinifaciens : This marine bacterium is a natural producer of astaxanthin and canthaxanthin. mdpi.comencyclopedia.pub It is used for the commercial production of astaxanthin, and dried cells of P. carotinifaciens are approved as a feed supplement in aquaculture. encyclopedia.pubmdpi.com
Dietzia natronolimnaea : This bacterium is recognized as a promising microbial source for canthaxanthin production. mdpi.comresearchgate.net Optimization of fermentation conditions, including the use of fed-batch processes and the addition of trace elements, has been shown to enhance canthaxanthin yields. researchgate.netindexcopernicus.com For instance, a production of 9.3 mg/L was achieved with media optimization, and a continuous culture process yielded 25.04 mg/L. mdpi.com
Genetic Engineering and Metabolic Pathway Optimization Strategies
Various genetic and metabolic engineering strategies are employed to enhance the production of canthaxanthin in heterologous hosts. A key strategy is the overexpression of rate-limiting enzymes in the carotenoid biosynthetic pathway. frontiersin.org This includes not only the β-carotene ketolase but also upstream enzymes like geranylgeranyl pyrophosphate synthase (CrtE) to increase the precursor supply. plos.orgnih.gov
Another common approach is the downregulation or disruption of competing metabolic pathways. For example, minimizing the flux towards squalene, a precursor for sterol biosynthesis that also derives from FPP, can redirect metabolic flow towards carotenoid production. mdpi.com
Isomerism and Stereochemistry of Canthaxanthin with Focus on 9z Canthaxanthin
Characterization of Geometrical Isomers (E/Z Isomerism)
The characterization of canthaxanthin's geometrical isomers is primarily achieved through advanced analytical techniques, most notably High-Performance Liquid Chromatography (HPLC). The use of a C30 stationary phase in HPLC systems has proven particularly effective for separating the various cis and trans forms. researchgate.netmdpi.com Confirmation of these isomers' specific structures is then typically accomplished using methods like HPLC-diode array detection (DAD) and HPLC-atmospheric pressure chemical ionization-mass spectrometry (HPLC-APCI-MS). researchgate.net
Research has successfully isolated and identified a significant number of canthaxanthin (B1668269) isomers. These include both monocis isomers, where only one of the double bonds is in the Z-configuration, and polycis isomers, which feature multiple Z-configured double bonds. The most commonly identified monocis isomers are 9-cis and 13-cis-canthaxanthin. nih.govmdpi.com However, more comprehensive analyses have revealed a broader array of isomers.
A study utilizing a combination of HPLC-DAD and HPLC-APCI-MS successfully identified ten distinct geometrical isomers of canthaxanthin from a sample that had undergone isomerization processing. researchgate.net This highlights the structural complexity that can arise from the polyene backbone of the molecule.
| Isomer Type | Identified Canthaxanthin Isomers |
| Di-cis | 9,13′-di-cis-canthaxanthin |
| 13,15-di-cis-canthaxanthin | |
| 9,15-di-cis-canthaxanthin | |
| 9,13-di-cis-canthaxanthin | |
| Monocis | 15-cis-canthaxanthin |
| 13-cis-canthaxanthin | |
| 11-cis-canthaxanthin | |
| 7-cis-canthaxanthin | |
| 9-cis-canthaxanthin | |
| All-trans | all-trans-canthaxanthin |
This table presents a list of identified canthaxanthin isomers, categorized by the number of cis bonds, based on research findings. researchgate.net
Formation and Stability of (9Z)-Canthaxanthin
The conversion of the more stable all-trans-canthaxanthin to its various cis-isomers, including this compound, is an equilibrium process driven by external energy or chemical agents. nih.gov Several key factors are known to promote this isomerization:
Light: Exposure to light is a well-documented factor that can induce the isomerization of carotenoids from trans to cis forms. researchgate.netresearchgate.netnih.gov This photoisomerization can occur in both natural and laboratory settings.
Heat: High temperatures provide the necessary activation energy to overcome the rotational barrier of the C=C double bonds, facilitating the conversion to cis isomers. researchgate.netresearchgate.netnih.gov The thermal degradation and isomerization of carotenoids are significant considerations in food processing and storage. researchgate.netresearchgate.net
Chemical Catalysis: The presence of certain chemical agents can catalyze the isomerization process. Iodine is a classic example of a catalyst used in laboratory settings to generate a mixture of cis and trans isomers. researchgate.net Additionally, factors like acidity and the presence of metal ions can influence the isomerization of carotenoids. nih.govrsc.org For instance, the oxidation of all-trans-canthaxanthin through bulk electrolysis or with iron(III) chloride has been shown to be an efficient method for producing 9-cis and 13-cis isomers. rsc.org
Impact of Isomerism on Molecular and Spectroscopic Characteristics
From a spectroscopic standpoint, E/Z isomerism significantly influences the UV-Visible absorption spectrum of canthaxanthin. The main absorption band of carotenoids is due to π→π* electronic transitions within the conjugated polyene system. nih.gov When a trans double bond isomerizes to a cis configuration, two primary changes are typically observed in the spectrum:
Hypsochromic Shift (Blue Shift): The main absorption maximum (λmax) of the cis-isomer is shifted to a shorter wavelength compared to the all-trans isomer. nih.gov
Appearance of a "Cis-Peak": A new, distinct absorption band, known as the "cis-peak," appears at a shorter wavelength in the ultraviolet region (typically ~140 nm lower than the main absorption band). nih.gov The intensity of this peak tends to increase when the cis bond is located closer to the center of the polyene chain. nih.gov
These spectral differences are valuable for the identification and quantification of different isomers. For example, research on canthaxanthin isomers isolated from the bacterium Dietzia sp. clearly demonstrates this effect. nih.gov
| Canthaxanthin Isomer | Absorption Maximum (λmax) |
| all-trans-canthaxanthin | 475 nm |
| 9-cis-canthaxanthin | 465.3 nm |
This table compares the UV-Vis absorption maxima of all-trans and 9-cis-canthaxanthin, illustrating the characteristic hypsochromic shift upon isomerization. nih.gov
Advanced Analytical and Spectroscopic Characterization of 9z Canthaxanthin
Chromatographic Techniques for Isomer Separation and Quantification
Chromatographic methods are indispensable for resolving the complex mixtures of geometrical isomers that can arise during the synthesis or isomerization of canthaxanthin (B1668269). High-performance liquid chromatography (HPLC) is the cornerstone for this separation.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
The coupling of HPLC with a Diode Array Detector (DAD) provides an additional layer of information crucial for isomer identification. As each separated component elutes from the column, the DAD rapidly acquires its full UV-Vis absorption spectrum. This allows for the identification of compounds based on their characteristic absorption maxima (λmax) and spectral fine structure, such as the presence of a "cis-peak" at shorter wavelengths, which is indicative of a cis isomer rsc.orgptbioch.edu.pl. For canthaxanthin, the all-trans isomer typically exhibits absorption maxima around 452-475 nm, while cis isomers like (9Z)-Canthaxanthin often show a blue shift in their primary absorption maximum and a distinct peak in the 350-365 nm range jmb.or.krresearchgate.netnih.gov. HPLC-DAD is therefore vital for distinguishing this compound from its all-trans counterpart and other geometrical isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is the primary method for separating intact carotenoid isomers, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of canthaxanthin, particularly for identifying oxidation products or derivatives. However, due to the thermal lability and high molecular weight of canthaxanthin, direct GC-MS analysis of geometrical isomers is less common and may require derivatization. GC-MS has been utilized to identify minor epoxy components formed during canthaxanthin oxidation psu.edu. PubChem lists GC-MS data, suggesting its applicability for specific analytical tasks related to canthaxanthin, potentially for fragmentation analysis rather than direct isomer separation nih.gov.
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques provide definitive structural information, complementing chromatographic separations and confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques, is a powerful tool for the unambiguous structural elucidation of canthaxanthin isomers. NMR allows for the detailed mapping of the molecule's atomic framework, including the precise configuration of double bonds. Studies have used NMR to identify specific isomers, such as 9-cis and 13-cis canthaxanthin, by analyzing characteristic chemical shifts and coupling constants of olefinic protons and carbons rsc.orgnih.gov. Comparing NMR spectra of different canthaxanthin preparations can reveal subtle structural changes associated with isomerization. For instance, the presence or absence of specific proton signals or changes in their chemical environment can confirm the Z or E configuration at a particular double bond. Databases also provide ¹H NMR spectral data for canthaxanthin, aiding in identification nih.govhmdb.ca.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is fundamental for the characterization of carotenoids due to their extended conjugated π-electron systems, which absorb light in the visible and near-UV regions. The absorption spectrum of canthaxanthin is characterized by three main absorption bands. The position and fine structure of these bands are highly sensitive to the degree of conjugation and the stereochemistry of the polyene chain rsc.orgnih.gov. All-trans canthaxanthin typically exhibits a spectrum with a strong absorption maximum (λmax) in the visible region (e.g., 464-475 nm) and two smaller bands in the UV region. In contrast, cis isomers, such as this compound, often display a hypsochromic shift (a shift to shorter wavelengths) of the main absorption maximum and the appearance of an additional absorption band at shorter wavelengths, known as the "cis-peak" (typically around 350-365 nm) rsc.orgird.frptbioch.edu.pl. These spectral features are critical for distinguishing this compound from other isomers and for assessing the purity of samples.
Compound Name Table:
| Common Name | IUPAC Name | CAS Number | Molecular Formula |
| Canthaxanthin | β,β-Carotene-4,4′-dione | 514-78-3 | C₄₀H₅₂O₂ |
| This compound | (9Z)-β,β-Carotene-4,4′-dione | (Varies) | C₄₀H₅₂O₂ |
Data Tables:
Table 1: Typical HPLC Separation Parameters for Canthaxanthin Isomers
| Parameter | Description / Typical Values | Reference(s) |
| Column Type | Reversed-phase C30 column (e.g., YMC C30, Phenomenex Luna C30) | researchgate.netmdpi.comimrpress.comscielo.br |
| Mobile Phase | Gradient elution using mixtures of Methanol (MeOH), Methyl tert-butyl ether (MTBE), and Water | researchgate.netimrpress.comscielo.br |
| Example: MeOH/MTBE/Water (60:25:12:3, v/v/v/v) or MeOH/MTBE gradient | researchgate.net | |
| Flow Rate | Typically 0.8 - 1.0 mL/min | imrpress.comscielo.brird.fr |
| Column Temperature | 25 - 35 °C | imrpress.comscielo.br |
| Detection Wavelength | Primarily monitored in the visible range, e.g., 450 nm, 460 nm, 470 nm, or using DAD (250-600 nm) | mdpi.comscielo.brird.fr |
| Key Application | Separation of all-trans and cis isomers (e.g., 9-cis, 13-cis, 15-cis) | researchgate.netrsc.orgmdpi.comjmb.or.kr |
Table 2: UV-Vis Spectral Characteristics of Canthaxanthin Isomers
| Isomer Type | Primary λmax (nm) in Solvent (e.g., Hexane, MeOH) | Characteristic Features | Reference(s) |
| All-trans | ~464-475 nm (e.g., 475 nm in MeOH, 468-472 nm in cyclohexane) | Strong main absorption band; no significant "cis-peak" | rsc.orgjmb.or.krresearchgate.netnih.gov |
| This compound | ~465.3 nm (in MeOH) / ~461 nm (in CCl₄) | Hypsochromic shift of main peak; presence of a distinct "cis-peak" (e.g., ~362 nm in CCl₄, ~365 nm) | rsc.orgird.frptbioch.edu.pljmb.or.kr |
| Other Cis Isomers | Similar to 9-cis, with λmax shifts depending on isomer | Presence of "cis-peak" at shorter wavelengths | rsc.orgird.frptbioch.edu.pl |
Mass Spectrometry (MS)
Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and structural features of compounds, including carotenoid isomers. For canthaxanthin and its various geometric isomers, MS provides critical information about their mass-to-charge ratio (m/z) and fragmentation patterns, which can help differentiate between stereoisomers that may have similar chromatographic behavior or UV-Vis absorption spectra.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem MS (LC-MS/MS) variants are particularly powerful for analyzing carotenoid mixtures. Studies analyzing canthaxanthin isomers, including the all-trans and 9-cis forms, have consistently reported a molecular ion (m/z) of 564, corresponding to the calculated molecular weight of canthaxanthin (C₄₀H₅₂O₂). nih.govresearchgate.netresearchgate.netkoreascience.kr
Various ionization techniques can be employed for carotenoid analysis via MS. Atmospheric Pressure Chemical Ionization (APCI) is frequently used in LC-MS systems for the separation and identification of carotenoids, including their cis-trans isomers. koreascience.krukzn.ac.za Electrospray Ionization (ESI) also provides valuable structural information through the analysis of mass spectral fragments. tandfonline.com The selectivity offered by MS allows for the identification of compounds that might co-elute in High-Performance Liquid Chromatography (HPLC) alone. tandfonline.com Furthermore, LC-MS/MS provides detailed fragmentation patterns that are characteristic of specific isomers, aiding in their unambiguous identification. nih.govresearchgate.netresearchgate.netjmb.or.kr
Table 1: Mass Spectrometry Data for Canthaxanthin Isomers
| Compound/Isomer | Molecular Ion (m/z) | Ionization Technique (Commonly Used) | Reference(s) |
| Canthaxanthin (all-trans) | 564 | APCI, ESI | nih.govresearchgate.netresearchgate.netkoreascience.kr |
| Canthaxanthin (9-cis) | 564 | APCI, ESI | nih.govresearchgate.netresearchgate.netkoreascience.kr |
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopic technique that provides detailed molecular structural information by analyzing the inelastic scattering of light. For conjugated systems like carotenoids, Raman spectroscopy can reveal characteristic vibrational modes associated with C=C stretching, C-C stretching, and C-H bending, which are sensitive to the molecule's electronic structure and geometry. This technique has the potential to differentiate between geometric isomers of carotenoids based on subtle shifts in their vibrational frequencies.
However, specific research findings detailing the application of Raman spectroscopy for the direct characterization or isomer-specific identification of this compound were not found within the scope of the provided search results. While Raman spectroscopy is a powerful tool for molecular analysis, its application to the specific differentiation of this compound from other isomers, particularly in complex mixtures, may require specialized experimental setups or further dedicated research.
Hyphenated Techniques for Comprehensive Isomer Analysis
The complex nature of carotenoid mixtures, often containing multiple geometric isomers, necessitates the use of hyphenated analytical techniques that combine the separation power of chromatography with the identification capabilities of spectroscopy. For the comprehensive analysis of this compound and its related isomers, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and its tandem variant (HPLC-MS/MS) are paramount.
HPLC, particularly when employing C30 stationary phases, is effective in separating various carotenoid stereoisomers due to its enhanced shape selectivity. researchgate.netnih.gov The combination of HPLC with MS detection allows for the simultaneous separation and identification of these isomers. Studies have utilized HPLC-MS/MS to analyze samples containing both all-trans-Canthaxanthin and 9-cis-Canthaxanthin, enabling the differentiation based on both chromatographic retention times and distinct mass spectral fragmentation patterns. nih.govresearchgate.netresearchgate.netkoreascience.krsci-hub.se
For instance, research has identified all-trans-Canthaxanthin with a λmax of approximately 475 nm and 9-cis-Canthaxanthin with a λmax around 465.3 nm, both exhibiting a molecular ion of m/z 564. nih.govresearchgate.netresearchgate.netkoreascience.kr While specific retention times are highly dependent on the chromatographic conditions (e.g., column type, mobile phase composition, flow rate), studies have demonstrated the ability of HPLC-MS/MS to resolve these isomers. nih.govresearchgate.netresearchgate.netkoreascience.krsci-hub.se For example, one study reported retention times of 33.9 min for all-trans-canthaxanthin and 33.7 min for a cis-isomer (likely 15,15'-cis or 9-cis) under specific LC conditions. psu.edu
To achieve unequivocal structural elucidation, online coupling of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy (HPLC-NMR) can further complement MS data, providing definitive structural confirmation of carotenoid stereoisomers. researchgate.net The analysis of carotenoid isomers requires careful control of experimental conditions, including the exclusion of light and oxygen, to prevent unintended isomerization during the analytical process. researchgate.net
Table 2: HPLC-MS/MS Data for Canthaxanthin Isomers
| Isomer | λmax (nm) | LC-MS m/z | Typical Chromatographic Separation | Reference(s) |
| all-trans-Canthaxanthin | ~475 | 564 | Separated using C30 columns | nih.govresearchgate.netresearchgate.netkoreascience.krpsu.edu |
| 9-cis-Canthaxanthin | ~465.3 | 564 | Separated using C30 columns | nih.govresearchgate.netresearchgate.netkoreascience.krsci-hub.sepsu.edu |
Note: Retention times are highly dependent on specific chromatographic conditions and are not universally standardized.
Compound List:
this compound
Canthaxanthin
all-trans-Canthaxanthin
9-cis-Canthaxanthin
β-carotene
Zeaxanthin
Lutein
Fucoxanthin
Biological Activities and Functional Mechanisms of 9z Canthaxanthin Non Human Focus
Antioxidant and Free Radical Scavenging Properties
Canthaxanthin (B1668269), including its isomers, is recognized for its potent antioxidant capabilities, stemming from its molecular structure which allows for the stabilization of free radicals and the quenching of reactive oxygen species (ROS).
Comparative Antioxidant Potency of Isomers
Studies comparing the antioxidant efficacy of different canthaxanthin isomers have indicated that the cis forms often display superior activity compared to the all-trans configuration. Specifically, (9Z)-Canthaxanthin has been shown to be more potent in scavenging certain free radicals.
Research has demonstrated that the (9Z)-isomer of canthaxanthin exhibits enhanced antioxidant activity when evaluated through assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and superoxide (B77818) radical scavenging assay. One study reported that the cis isomer of canthaxanthin displayed approximately 1.8-fold higher activity than the all-trans isomer in DPPH radical scavenging researchgate.net. This enhanced activity extends to its ability to inhibit reactive oxygen species (ROS) generation in cellular models researchgate.netresearchgate.net. These findings suggest that the geometric configuration of the double bonds in this compound contributes to a more effective stabilization of radicals and a greater capacity to neutralize oxidative stress researchgate.netresearchgate.netnih.govsemanticscholar.org.
Table 1: Comparative Antioxidant Potency of this compound vs. all-E-Canthaxanthin
| Assay Type | This compound vs. all-E-Canthaxanthin | Reference |
| DPPH Radical Scavenging | ~1.8-fold higher activity | researchgate.net |
| Superoxide Radical Scavenging | Higher activity | researchgate.netresearchgate.net |
| ROS Inhibition (in cells) | Higher activity | researchgate.netresearchgate.net |
Molecular Mechanisms of Antioxidant Action
The antioxidant mechanisms of canthaxanthin involve direct quenching of reactive species and modulation of cellular defense pathways.
Canthaxanthin is known to be an effective quencher of singlet oxygen (1O2), a highly reactive form of oxygen. This process involves the dissipation of energy from singlet oxygen, converting it back to its ground triplet state, thereby preventing oxidative damage nih.govamerigoscientific.comfeedfood.co.uknih.gov. While lycopene (B16060) and β-carotene are noted for their particularly rapid singlet oxygen quenching rates, canthaxanthin falls into an intermediate category, demonstrating significant quenching capabilities nih.gov.
Furthermore, carotenoids, including canthaxanthin, can influence cellular antioxidant defense systems. While direct evidence for this compound's specific role in activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is not extensively detailed in the reviewed literature, the Nrf2/Antioxidant Response Element (ARE) pathway is a critical cellular mechanism for combating oxidative stress mdpi.comacs.orgresearchgate.net. Nrf2 activation leads to the upregulation of various phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO-1) acs.orgresearchgate.net. Astaxanthin (B1665798), a closely related carotenoid, has been shown to activate the Nrf2 pathway, suggesting a potential, albeit unconfirmed, role for other ketocarotenoids like canthaxanthin in modulating these endogenous antioxidant defenses acs.orgresearchgate.netwjgnet.com. The stabilization of carbon-centered radicals, attributed to the keto group conjugated with the polyene backbone, is another key aspect of canthaxanthin's antioxidant action nih.gov.
Modulation of Cellular Processes (In vitro and Animal Models)
Beyond its direct antioxidant effects, this compound and canthaxanthin in general have been observed to influence various cellular processes, including intercellular communication, immune responses, and metabolic interactions.
Effects on Gap Junction Communication
Gap junctional intercellular communication (GJIC) is a vital process for maintaining cellular homeostasis, coordinating cell growth, and regulating tissue development. Studies have indicated that canthaxanthin can positively modulate GJIC.
In in vitro studies using cell lines such as C3H/10T1/2 cells and primary human fibroblasts, canthaxanthin has been shown to increase GJIC in a dose-dependent manner nih.govresearchgate.net. This enhancement is often correlated with an increase in the expression of connexin 43 (Cx43), a major protein component of gap junctions nih.govresearchgate.net. The potentiation of GJIC by canthaxanthin has been linked to its potential cancer chemopreventive actions, as impaired GJIC is associated with neoplastic transformation nih.gov. Conversely, other carotenoids like astaxanthin have been shown to inhibit GJIC at higher concentrations, highlighting differential effects among carotenoid structures researchgate.net.
Table 2: Effects of Canthaxanthin on Gap Junctional Intercellular Communication (GJIC)
| Cell Model | Observed Effect on GJIC | Associated Changes | Potency Relative to Others | Reference |
| C3H/10T1/2 cells | Increased | Dose-dependent | Potent (after β-carotene) | nih.gov |
| Human Fibroblasts | Increased | Increased Cx43 protein | Potent | researchgate.net |
Immunomodulatory Activities
The impact of canthaxanthin on immune function has been investigated in various animal models, yielding somewhat varied results depending on the species and specific immune parameters assessed.
In rats, dietary supplementation with canthaxanthin has been shown to consistently enhance in vitro immune responses of splenocytes to T- and B-lymphocyte mitogens escholarship.orgnih.gov. This immunoenhancement is attributed to the carotenoid's intrinsic properties, as canthaxanthin is not converted to vitamin A. In contrast, studies in mice have reported that canthaxanthin did not significantly influence measured lymphocyte functions, such as mitogen-stimulated proliferation, IL-2 production, or lymphocyte cytotoxicity. This contrasts with β-carotene and astaxanthin, which did show enhanced splenic lymphocyte function in mice nih.gov. Therefore, while canthaxanthin may exhibit immunomodulatory effects in some species, its impact on specific immune parameters can be species-dependent.
Table 3: Immunomodulatory Effects of Canthaxanthin in Animal Models
| Animal Model | Immune Parameter Assessed | Effect of Canthaxanthin | Reference |
| Rats | In vitro splenocyte response to T- and B-lymphocyte mitogens | Enhanced | escholarship.orgnih.gov |
| Mice | Mitogen-stimulated lymphocyte proliferation (PHA, ConA, LPS), IL-2 production, cytotoxicity | No significant influence | nih.gov |
Interactions with Other Carotenoid Metabolic Pathways
Canthaxanthin can interact with the metabolic pathways of other carotenoids, notably affecting the conversion of β-carotene to vitamin A.
The enzyme β-carotene dioxygenase (BCO) is responsible for the oxidative cleavage of β-carotene into vitamin A. Studies have demonstrated that canthaxanthin can inhibit the activity of this enzyme. In in vitro experiments, canthaxanthin efficiently inhibited β-carotene cleavage by 71%, with a kinetic inhibition constant (Ki) of 1.6 µM, indicating a strong interaction with the enzyme nih.gov. Furthermore, in vivo studies in rats showed that dietary combinations of canthaxanthin and β-carotene led to reduced liver levels of both carotenoids and vitamin A, along with a higher β-carotene to vitamin A ratio compared to groups supplemented with each compound separately nih.gov. These findings suggest that canthaxanthin may compete with β-carotene for intestinal absorption and inhibit its conversion to vitamin A, thereby influencing retinoid metabolism nih.gov.
Table 4: Inhibition of β-Carotene Dioxygenase Activity by Canthaxanthin
| Parameter | Value/Observation | Reference |
| In vitro Inhibition of β-carotene cleavage | 71% | nih.gov |
| In vitro Inhibition Type | Mixed inhibition | nih.gov |
| In vitro Inhibition Constant (Ki) | 1.6 µM | nih.gov |
| In vivo Effect (with β-carotene) | Lower liver β-carotene and vitamin A levels | nih.gov |
| In vivo Effect (with β-carotene) | Higher β-carotene/vitamin A ratio | nih.gov |
Future Research Directions and Methodological Advancements
Development of Novel Biosynthetic Pathways and Engineering Strategies
The demand for canthaxanthin (B1668269), including its specific isomers, for use in industries such as animal feed and cosmetics has spurred the development of sustainable and cost-effective production methods beyond chemical synthesis. nih.gov Metabolic engineering and synthetic biology are at the forefront of this effort, with researchers successfully engineering various microorganisms and plants to produce ketocarotenoids. nih.gov
The core of these strategies involves introducing the necessary enzymes, primarily β-carotene ketolase (known as CrtW in bacteria or BKT in algae), into a host organism that naturally produces the precursor, β-carotene. nih.govnih.gov This enzyme is crucial as it catalyzes the conversion of β-carotene into canthaxanthin. nih.gov
Future research is focused on several key areas:
Host Optimization: Utilizing robust and scalable microbial chassis like the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli. nih.govnih.gov Recent successes include engineering S. cerevisiae to achieve a canthaxanthin titer of 60.36 ± 1.51 mg/L in a 5L bioreactor using sucrose (B13894), demonstrating the potential for industrial-scale production with alternative carbon sources. nih.gov
Enzyme Engineering and Screening: Identifying and employing more efficient enzymatic variants from diverse natural sources. For instance, a CrtW variant from Bradyrhizobium sp. has shown high efficacy. nih.gov Furthermore, strategies like creating fusion enzymes are being explored to enhance pathway efficiency and channel substrates more effectively. nih.gov
Pathway Regulation: Fine-tuning the metabolic pathways to increase the precursor supply and direct the flux towards canthaxanthin, while minimizing the accumulation of unwanted intermediates. nih.gov This includes complex multi-gene transformations and strategies to overcome challenges associated with multi-gene expression in transgenic host systems. researchgate.net
Plant-Based Platforms: Engineering plants like cotton and rice to produce ketocarotenoids, including canthaxanthin as a key intermediate for astaxanthin (B1665798) synthesis. researchgate.net This approach offers a potentially scalable and sustainable system for production. researchgate.net
| Engineered Organism | Key Genes/Enzymes Introduced | Primary Precursor | Major Carotenoid Product | Reference |
|---|---|---|---|---|
| Saccharomyces cerevisiae (Yeast) | CrtW (β-carotene ketolase) from Bradyrhizobium sp., SpCrtYB | β-Carotene | Canthaxanthin | nih.gov |
| Escherichia coli (Bacteria) | crtW from A. variabilis | β-Carotene | Canthaxanthin | nih.gov |
| Cotton (Gossypium hirsutum) | CrBKT, ZmPSY1, PaCrtI, HpCrtZ | β-Carotene | Astaxanthin (via Canthaxanthin) | researchgate.net |
Advanced Spectroscopic and Structural Biology Approaches for Isomer Characterization
Distinguishing (9Z)-Canthaxanthin from its all-trans counterpart and other geometric isomers is critical for understanding its specific biological activities. While the all-trans isomer is more thermodynamically stable, conditions such as light and temperature can lead to the formation of cis-isomers, including 9-cis and 13-cis forms. nih.gov Future research will rely on increasingly sophisticated analytical methods to separate and identify these isomers with high precision.
Advanced Chromatography and Mass Spectrometry: High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique. Modern methods utilize C30 and Si60 columns combined with Diode Array Detectors (DAD) and Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) for superior separation and identification. nih.govresearchgate.net For example, researchers have successfully used HPLC-DAD and Liquid Chromatography-Mass Spectrometry (LC-MS) to differentiate all-trans-canthaxanthin (λmax ≈ 475 nm) from 9-cis-canthaxanthin (λmax ≈ 465.3 nm) isolated from Dietzia sp. bacteria, confirming their identical mass but distinct structural and spectral properties. nih.gov
Nuclear Magnetic Resonance (NMR): For unambiguous structural elucidation, ¹H-NMR has been used to identify specific canthaxanthin isomers. researchgate.net Future advancements in NMR technology will likely enable more detailed characterization of even minor isomeric forms.
Structural Biology Techniques: To understand how this compound interacts with proteins, advanced structural biology approaches are being explored. Techniques like small-angle X-ray scattering (SAXS) and X-ray footprinting-mass spectrometry (XFMS) can characterize carotenoid-protein complexes, identifying the specific amino acid residues crucial for binding. researchgate.net
Computational and Spectroscopic Synergy: The combination of spectroscopic methods like Electron Paramagnetic Resonance (EPR) with computational approaches such as Density Functional Theory (DFT) offers powerful insights into the electronic structure and chemical properties of canthaxanthin, including how its radical cations are formed and stabilized. mdpi.com
| Technique | Application and Findings | Reference |
|---|---|---|
| HPLC-DAD / LC-MS | Separation and identification of all-trans (λmax ≈ 475 nm) and 9-cis (λmax ≈ 465.3 nm) isomers based on retention time, absorption spectra, and mass fragmentation. | nih.govresearchgate.net |
| ¹H-NMR | Definitive structural identification of at least seven different canthaxanthin isomers. | researchgate.net |
| SAXS / XFMS | Characterization of canthaxanthin-protein complexes and identification of key binding residues. | researchgate.net |
| EPR / DFT | Studying the electronic properties and radical cation formation of canthaxanthin. | mdpi.com |
Development and Application of In Vitro and Ex Vivo Model Systems for Mechanism Elucidation
To understand the biological mechanisms of this compound, researchers are moving towards sophisticated model systems that can replicate physiological conditions more accurately. These models are crucial for investigating its antioxidant, anti-inflammatory, and pro-apoptotic activities.
In Vitro Cell Culture Models: Cell-based assays are fundamental for initial mechanistic studies. For example, the pro-apoptotic activity of 9-cis-canthaxanthin has been compared to its all-trans isomer in THP-1 macrophage cells. researchgate.net Similarly, Caco-2 intestinal cell monolayers, a well-established model for studying nutrient absorption and inflammation, have been used to investigate the anti-inflammatory effects of Z-isomers of the related ketocarotenoid astaxanthin, providing a template for future this compound studies. nih.gov
In Vitro Enzyme Inhibition Assays: To probe direct molecular interactions, researchers use isolated enzyme systems. An in vitro model using rat intestinal preparations demonstrated that canthaxanthin can inhibit the activity of β-carotene dioxygenase, the enzyme that converts provitamin A carotenoids into vitamin A. nih.gov Kinetic studies from this model suggested a mixed inhibition mechanism, indicating a direct interaction with the enzyme. nih.gov
Ex Vivo Models: Future research will likely see an increased use of ex vivo models, such as perfused organ systems or tissue explants. These systems maintain the tissue architecture and cellular heterogeneity, offering a bridge between simplified in vitro cultures and complex in vivo studies. They are particularly valuable for investigating metabolism, tissue-specific uptake, and local biological effects of this compound.
Exploration of Unique Biological Functions in Diverse Non-Human Organisms
Canthaxanthin is found in a variety of non-human organisms, where it performs essential biological functions, primarily related to pigmentation and metabolism. researchgate.net However, the specific roles of the (9Z) isomer are not well understood and represent a significant area for future investigation.
Pigmentation and Display: Canthaxanthin is well-known for imparting the vibrant red and orange colors to the feathers of birds like flamingos and the skin and flesh of fish such as koi carp (B13450389) and salmon. researchgate.net It is widely used as a feed additive in aquaculture and poultry farming for this purpose. researchgate.net Future research could explore whether specific isomers, like this compound, contribute differently to the hue, intensity, or stability of this pigmentation.
Metabolic Intermediate in Marine Invertebrates: In many marine organisms, particularly crustaceans, canthaxanthin serves as a key metabolic intermediate in the synthesis of astaxanthin from dietary β-carotene. researchgate.net The identification of a novel carotenoid, 9Z,9'Z-tetrahydroastaxanthin, in the sea cucumber Plesiocolochirus minutus alongside canthaxanthin suggests a complex and potentially unique metabolic pathway involving Z-isomers in these animals. researchgate.net The specific enzymatic machinery and physiological relevance of these Z-isomer pathways remain to be elucidated.
Antioxidant and Photoprotective Roles: Like other carotenoids, canthaxanthin plays a role in protecting organisms against oxidative stress and photooxidative damage. nih.govnih.gov Studies on the bacterium Dietzia sp. have shown that the 9-cis isomer of canthaxanthin exhibits higher free radical scavenging activity than the all-trans isomer. nih.gov This suggests that in organisms exposed to high levels of oxidative or light stress, the production or accumulation of this compound could offer a functional advantage.
Q & A
Q. What distinguishes (9Z)-canthaxanthin’s chemical structure and antioxidant activity from its all-E isomer?
this compound, a geometric isomer of all-trans-canthaxanthin, features a bent molecular structure due to a cis-configuration at the 9th double bond. This structural difference increases its potential energy, enhancing its ability to scavenge superoxide radicals compared to the all-E isomer . The bent conformation may improve interaction with lipid membranes, influencing antioxidant efficacy in biological systems. Researchers should prioritize HPLC analysis (≥96% purity) and spectroscopic methods (e.g., UV-Vis, NMR) to verify isomer identity and quantify activity differences .
Q. How is this compound biosynthesized, and what experimental models are used to study its production?
this compound is enzymatically derived from β-carotene via β-carotene keto enzymes (e.g., bkt in algae, crtW in bacteria). Experimental protocols often use recombinant bacterial systems (e.g., E. coli expressing crtW) or algae cultures (e.g., Dietzia spp.) to study biosynthesis. Researchers should monitor intermediates like echinenone using LC-MS and optimize reaction conditions (e.g., pH, light exposure) to favor Z-isomer formation .
Advanced Research Questions
Q. What methodological considerations are critical for studying this compound’s anti-aging effects in cardiovascular models?
In vitro models (e.g., D-galactose-induced senescence in H9c2 cardiomyoblasts or HCAEC endothelial cells) require precise oxidative stress induction (e.g., 20 mM D-galactose for 48 hours). Key endpoints include ROS quantification (DCFH-DA assay), mitochondrial membrane potential (JC-1 staining), and senescence markers (p16, p21, p53 via Western blot). In vivo, 18-month-old murine models treated with this compound (5–20 mg/kg/day) show reduced MDA and increased SOD levels, but dosing must avoid retinal toxicity (<0.03 mg/kg human equivalent) .
Q. How do Z-isomer-specific properties influence this compound’s proapoptotic activity in cancer research?
this compound exhibits higher proapoptotic activity in THP-1 macrophages compared to the all-E isomer, likely due to enhanced membrane interaction and modulation of Bcl-2/Bax ratios. Experimental designs should include flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays. Dose-response studies (1–10 µM) in 3D tumor spheroids are recommended to validate efficacy while minimizing cytotoxicity in normal cells .
Q. What contradictions exist in the literature regarding this compound’s antioxidant benefits vs. toxicity risks?
While this compound reduces oxidative stress in cardiovascular models , excessive intake correlates with retinopathy via crystal deposition in retinal membranes . Researchers must reconcile these effects by defining safe thresholds in model systems: for example, ≤10 µM in cell cultures and ≤20 mg/kg in rodents. Comparative studies using isomer-specific pharmacokinetics (e.g., HPLC-MS/MS plasma profiling) can clarify dose-dependent outcomes .
Methodological and Technical Challenges
Q. How can researchers optimize stabilization methods for this compound in experimental formulations?
Microencapsulation with soy-soluble polysaccharides (SSPS) improves stability under light and heat (e.g., 25°C, dark storage retains >90% activity for 60 days). Protocols should compare wall materials (SSPS vs. maltodextrin) using spray-drying parameters (inlet temperature: 160°C, feed flow rate: 5 mL/min). Accelerated stability testing (40°C/75% RH) validates shelf-life predictions .
Q. What experimental models best address this compound’s immunomodulatory effects?
Mitogen-induced lymphocyte proliferation assays (e.g., rat splenocytes treated with 0.1–1 µM this compound) quantify T-cell activation. Flow cytometry (CD4+/CD8+ profiling) and cytokine arrays (IL-2, IFN-γ) are critical for mechanistic insights. In vivo, LPS-challenged murine models can assess anti-inflammatory activity via NF-κB pathway inhibition .
Data Interpretation and Reproducibility
Q. How should researchers address variability in antioxidant activity measurements across studies?
Discrepancies in TEAC or FRAP assay results often stem from isomer purity (>95% HPLC-verified) and solvent polarity (e.g., DMSO vs. ethanol). Standardizing reaction conditions (e.g., 37°C, pH 7.4) and including internal controls (e.g., Trolox for TEAC) improves cross-study comparability .
Q. What strategies validate this compound’s role in cryopreservation protocols?
In sperm cryopreservation, 50–100 nM this compound reduces post-thaw ROS by 40–60% while maintaining motility (CASA analysis). Researchers should compare with other antioxidants (e.g., ascorbate) and validate via comet assays for DNA fragmentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
